molecular formula C13H16F3NO2 B12635583 Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester

Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester

Cat. No.: B12635583
M. Wt: 275.27 g/mol
InChI Key: QQHHIHQGAHSEME-LBPRGKRZSA-N
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Description

Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester is a synthetic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.268 g/mol . This compound is a derivative of alanine, an amino acid, and features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions and high yields. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ester group or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethyl ester group can facilitate the compound’s transport across cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Similar compounds include other amino acid derivatives with trifluoromethyl groups, such as (S)-α-ethynyl 3,3,3-trifluoro alanine ethyl ester . Compared to these compounds, Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester offers unique properties due to its specific structural arrangement, making it particularly useful in certain applications. The trifluoromethyl group provides increased stability and hydrophobicity, which can be advantageous in various chemical and biological contexts .

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C13H16F3NO2/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,3,8,17H2,1-2H3/t12-/m0/s1

InChI Key

QQHHIHQGAHSEME-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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